molecular formula C9H12N2O3S B15147690 N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide CAS No. 402508-82-1

N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide

Cat. No.: B15147690
CAS No.: 402508-82-1
M. Wt: 228.27 g/mol
InChI Key: LHUFLXGLSKTRPX-UHFFFAOYSA-N
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Description

N-[2-(4-Aminophenyl)-acetyl]-methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group linked via an acetyl moiety to a 4-aminophenyl ring. This structure combines the sulfonamide pharmacophore—known for its role in cyclooxygenase (COX) inhibition—with a 4-aminophenyl group, which may enhance anti-inflammatory activity by modulating COX-2 selectivity and reducing gastrointestinal toxicity .

Properties

CAS No.

402508-82-1

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

2-(4-aminophenyl)-N-methylsulfonylacetamide

InChI

InChI=1S/C9H12N2O3S/c1-15(13,14)11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12)

InChI Key

LHUFLXGLSKTRPX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)CC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented synthesis begins with the reaction of 4-aminophenylacetic acid (4-APA) and methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) serves as both a base and hydrochloric acid scavenger, facilitating the nucleophilic acyl substitution. The mechanism proceeds as follows:

  • Activation : TEA deprotonates the carboxylic acid group of 4-APA, forming a reactive carboxylate ion.
  • Acylation : MsCl reacts with the carboxylate ion, displacing chloride and forming the methanesulfonamide intermediate.
  • Workup : The reaction is quenched with ice-cold water, and the product is extracted using DCM followed by recrystallization from ethanol.

Key Reaction Parameters

Parameter Value Source
Solvent Dichloromethane
Temperature 0–5°C (initial), 25°C (stirring)
Molar Ratio (4-APA:MsCl:TEA) 1:1.2:1.5
Yield 78–82%

Purification and By-product Analysis

Crude product purity is compromised by bis(methanesulfonylamino) by-products, formed via over-sulfonylation of the amine group. Recrystallization from ethanol reduces this impurity to <2%. HPLC analysis (C18 column, acetonitrile/water gradient) confirms a final purity of ≥98%.

Alternative Synthetic Approaches

Solvent-Catalyzed Sulfonylation

Recent patents describe a solvent-free method using N,N-dimethylformamide (DMF) as both solvent and catalyst at 120–160°C. This approach eliminates the need for TEA and reduces reaction time to 3–5 hours:

  • Direct Coupling : 4-APA and MsCl are heated in DMF, which activates the carbonyl group via hydrogen bonding.
  • By-product Suppression : The high temperature favors mono-sulfonylation, limiting bis-product formation to <5%.

Comparative Performance

Method Yield By-product Reaction Time
Conventional (DCM + TEA) 78–82% 8–10% 12–18 hours
DMF-Catalyzed 85–90% 3–5% 3–5 hours

Combinatorial Modifications

Parallel synthesis strategies, inspired by sulfonanilide derivative libraries, suggest modifying the acetyl or sulfonamide moieties to enhance reactivity. For example, substituting the acetyl group with a benzoyl fragment increases electrophilicity, accelerating acylation. However, these adaptations require additional protection/deprotection steps, complicating scalability.

Reaction Optimization and By-product Management

Temperature and Stoichiometry Effects

Elevating the reaction temperature to 40°C in DCM improves MsCl reactivity but risks decarboxylation of 4-APA. Stoichiometric excess of MsCl (>1.2 equivalents) exacerbates bis-product formation, necessitating precise molar control.

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile enhance reaction rates but may degrade the amine group. Non-polar solvents (e.g., toluene) offer milder conditions but prolong reaction times.

Solvent Screening Data

Solvent Dielectric Constant Yield (%)
Dichloromethane 8.93 78–82
DMF 36.7 85–90
Acetonitrile 37.5 72–75
Toluene 2.38 60–65

Physicochemical Characterization

Structural Confirmation

  • FT-IR : N-H stretch (3320 cm⁻¹), S=O asymmetric stretch (1320 cm⁻¹), and C=O stretch (1680 cm⁻¹).
  • ¹H NMR (DMSO-d₆): δ 7.45 (d, 2H, Ar-H), δ 6.55 (d, 2H, Ar-H), δ 3.15 (s, 3H, SO₂CH₃).
  • LC-MS : [M+H]⁺ at m/z 229.1, consistent with molecular formula C₉H₁₂N₂O₃S.

Thermodynamic Properties

  • Melting Point : 182–184°C (ethanol recrystallized).
  • Solubility : 12 mg/mL in DMSO, <1 mg/mL in water.

Applications and Derivative Synthesis

Pharmacological intermediates

The compound serves as a precursor for kinase inhibitors and COX-2 antagonists. Nitration of the phenyl ring produces nitro derivatives with enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs, their biological activities, and distinguishing features:

Compound Name Key Structural Features Biological Activity Key Differences from Target Compound Reference
Nimesulide N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide COX-2 inhibition; analgesic/anti-inflammatory Nitro and phenoxy substituents; higher hepatotoxicity risk
N-(4-Arylamidophenyl)methanesulfonamide Varied aryl amide groups at 4-position Anti-inflammatory (xylene-induced edema model) Substituent diversity on aryl amide; lower acetyl group complexity
Benzothieno[3,2-d]pyrimidinone derivatives Condensed heterocycles with sulfonamide thioethers COX-2/iNOS/ICAM-1 inhibition; PGE2/IL-8 suppression Complex heterocyclic cores; enhanced multi-target activity
2-(4-Aminophenyl)-N-Methylethanesulfonamide Ethanesulfonamide with methyl group Industrial applications (e.g., color developers) Ethyl chain increases lipophilicity; non-pharmaceutical use
3-desmethyl sulfentrazone (DMS) Chloro and triazole substituents Herbicidal metabolite (agricultural use) Chlorine and triazole groups; divergent application

Mechanistic and Pharmacological Insights

  • COX-2 Selectivity: The target compound’s 4-aminophenyl group may improve COX-2 selectivity compared to nimesulide’s nitro-phenoxy motif, which is associated with off-target effects .
  • Anti-inflammatory Efficacy: In murine models, N-(4-arylamidophenyl)methanesulfonamide derivatives reduced edema by 40–60%, comparable to indomethacin . The target compound’s acetyl linker may enhance bioavailability over benzothieno-pyrimidinone derivatives, which exhibit potent multi-target activity but complex synthesis .
  • Toxicity Profile : Unlike nimesulide, which has been restricted due to hepatotoxicity, the absence of nitro groups in the target compound may mitigate metabolic activation-related toxicity .

Biological Activity

N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide, also known as a derivative of nimesulide, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article delves into its biological activity, synthesizing findings from various studies, including case studies and data tables.

Chemical Structure and Synthesis

This compound is synthesized through a series of chemical modifications of nimesulide, which involves N-acylation and sulfonylation processes. The synthesis typically follows a two-step approach that includes the reduction of the nitro group followed by regioselective acylation or sulfonylation. The amino group in this compound exhibits high reactivity, allowing for efficient derivatization.

Synthesis Overview

StepReaction TypeConditionsYield
1ReductionSn/HCl at 90ºC for 3hQuantitative
2Acylation/SulfonationRoom temperatureGood to excellent

Anti-inflammatory Effects

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. Studies have shown that certain derivatives of this compound exhibit moderate selectivity for COX-2 inhibition over COX-1, suggesting a potential therapeutic application in inflammatory diseases.

Table 1: COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound2560
Other derivatives (e.g., 11a)3070

Anticancer Activity

This compound has also been investigated for its anticancer properties. Its derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds derived from this scaffold have been tested against breast cancer cells, demonstrating significant growth inhibition.

Case Study: Antitumor Activity

In a study examining the effects on SK-BR-3 breast cancer cells, this compound derivatives were found to inhibit cell proliferation with IC50 values ranging from 10 μM to 25 μM, indicating a dose-dependent response.

The biological activity of this compound is believed to involve multiple mechanisms:

  • COX Inhibition : By selectively inhibiting COX-2, it may reduce inflammation and tumorigenesis.
  • Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells, which is crucial for their anticancer efficacy.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce G2/M phase arrest in cancer cells.

Q & A

Q. What are the standard synthetic routes for N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide?

The synthesis typically involves reacting 4-aminophenyl precursors with acetylating agents and methanesulfonamide groups under controlled conditions. A common method employs methyl iodide as a methylating agent in the presence of a base (e.g., NaOH or K₂CO₃) in solvents like DMF or DMSO at elevated temperatures . Reaction optimization focuses on yield and purity, monitored via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : To confirm the acetyl and sulfonamide moieties (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
  • IR Spectroscopy : To identify functional groups (e.g., S=O stretching at ~1350–1160 cm⁻¹, N-H bending in amines).
  • Mass Spectrometry : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).
  • X-ray Crystallography : For definitive structural elucidation, as seen in related sulfonamides .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

Solubility is tested in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy. Stability studies under varying pH (e.g., 2–10) and temperatures (e.g., 4°C, 25°C, 37°C) are conducted via HPLC to monitor degradation over time .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze binding affinities to targets like viral polymerases or enzymes (e.g., COX-2). For example, docking scores for similar sulfonamides revealed interactions with active sites of DNA polymerases . QSAR models further optimize substituents for enhanced activity .

Q. How can derivatives of this compound be designed to improve pharmacological selectivity?

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity.
  • N-Arylation : Copper-catalyzed coupling with aryl bromides under ligand-free conditions diversifies the aromatic backbone .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes for novel derivatives .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • COX-2 Inhibition : Cell-free assays using purified COX-2 enzyme, with IC₅₀ determination via spectrophotometry (comparing to inhibitors like NS-398) .
  • Antiviral Activity : Plaque reduction assays against viruses (e.g., monkeypox), measuring EC₅₀ values and cytotoxicity in Vero cells .

Q. How do structural variations impact the compound’s pharmacokinetic properties?

  • LogP Analysis : Measure partition coefficients to assess lipophilicity and blood-brain barrier penetration.
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) and quantify metabolites via LC-MS/MS.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine unbound fractions .

Methodological Notes

  • Contradictions : and highlight differing synthetic conditions (e.g., solvent choice), suggesting context-dependent optimization.
  • Data Gaps : Limited clinical data necessitates further preclinical validation (e.g., toxicity profiling in animal models).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.